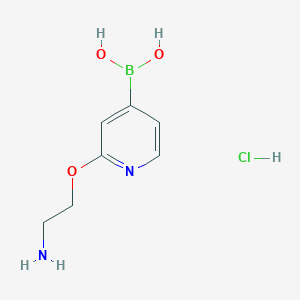

(2-(2-Aminoethoxy)pyridin-4-yl)boronic acid hydrochloride

Descripción general

Descripción

(2-(2-Aminoethoxy)pyridin-4-yl)boronic acid hydrochloride is a boron-containing compound with a molecular weight of 218.45 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Aminoethoxy)pyridin-4-yl)boronic acid hydrochloride typically involves the reaction of 2-(2-aminoethoxy)pyridine with boronic acid under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the boronic acid derivative . The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated reaction monitoring and purification systems.

Análisis De Reacciones Químicas

Types of Reactions

(2-(2-Aminoethoxy)pyridin-4-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for cross-coupling reactions). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Boronic acids, including (2-(2-Aminoethoxy)pyridin-4-yl)boronic acid hydrochloride, have shown promise in cancer therapy. They function as proteasome inhibitors, a mechanism that has been successfully utilized in drugs like bortezomib. Bortezomib, a dipeptidyl boronic acid, has demonstrated significant efficacy against multiple myeloma and certain types of lymphoma by inducing apoptosis in cancer cells through proteasome inhibition .

Table 1: Summary of Anticancer Boronic Acid Derivatives

| Compound Name | Mechanism of Action | Cancer Type Targeted | Year Approved |

|---|---|---|---|

| Bortezomib | Proteasome inhibitor | Multiple Myeloma | 2003 |

| Vaborbactam | β-lactamase inhibitor | Urinary Infections | 2017 |

| AN2690 | Inhibitor of tRNA synthetase | Fungal Infections | Clinical Trials |

Molecular Recognition

Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in molecular recognition applications. The compound this compound can interact with biological molecules such as phosphatidylinositol bisphosphate (PIP2), which is crucial for cellular signaling pathways .

Case Study: Binding Affinity to PIP2

Recent studies have shown that boronic acid receptors can selectively bind to PIP2, facilitating the study of lipid signaling and membrane dynamics. This interaction is significant for the development of biosensors and targeted drug delivery systems .

Therapeutic Applications

Antibacterial and Antiviral Properties

Boronic acids have been investigated for their antibacterial and antiviral activities. The unique properties of this compound allow it to inhibit certain bacterial enzymes and viral proteases, which are crucial for pathogen survival and replication .

Table 2: Summary of Antibacterial and Antiviral Boronic Acid Applications

| Application Type | Target Pathogen/Enzyme | Activity Demonstrated |

|---|---|---|

| Antiviral | Viral Proteases | Inhibition of replication |

| Antibacterial | Bacterial Enzymes | Enzyme inhibition |

Synthetic Applications

The synthesis of this compound involves established methodologies such as the Suzuki-Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds essential for constructing complex organic molecules . This compound serves as a versatile building block in organic synthesis.

Mecanismo De Acción

The mechanism of action of (2-(2-Aminoethoxy)pyridin-4-yl)boronic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, in cross-coupling reactions, the compound acts as a boron donor, facilitating the formation of carbon-carbon bonds through a series of steps, including oxidative addition, transmetalation, and reductive elimination . The precise mechanism may vary depending on the specific application and reaction conditions.

Comparación Con Compuestos Similares

Similar Compounds

2-Aminopyridine-4-boronic acid, pinacol ester: This compound is similar in structure and is used in the synthesis of bioactive small molecules.

4-Pyridinylboronic acid: Another related compound commonly used in cross-coupling reactions.

Uniqueness

(2-(2-Aminoethoxy)pyridin-4-yl)boronic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its ability to participate in a wide range of reactions and its applications in diverse fields make it a valuable compound in scientific research.

Actividad Biológica

(2-(2-Aminoethoxy)pyridin-4-yl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets, including enzymes and receptors. This article aims to consolidate existing research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C₈H₁₀BNO₂·HCl

- Molecular Weight : 191.43 g/mol

- CAS Number : 762262-09-9

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes:

- Protease Inhibition : Boronic acids are known to inhibit serine proteases by forming stable covalent bonds with the active site serine residue. This property may be exploited in developing inhibitors for diseases where protease activity is dysregulated.

- Antitumor Activity : Research indicates that boronic acid derivatives can exhibit antiproliferative effects on various cancer cell lines. The mechanism often involves the inhibition of proteasomal degradation pathways, leading to the accumulation of pro-apoptotic factors.

Biological Activity Data

Case Studies

-

Antitumor Efficacy

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer models. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response. The compound was found to induce apoptosis through the activation of caspase pathways. -

HDAC Inhibition

Another investigation focused on the compound's role as a histone deacetylase (HDAC) inhibitor. It was shown that treatment with this compound led to increased acetylation of histones in treated cells, which correlated with upregulation of tumor suppressor genes and downregulation of oncogenes. -

Protease Inhibition

A detailed kinetic study revealed that this compound acts as a reversible inhibitor of certain serine proteases, with Ki values indicating moderate potency compared to established inhibitors. This suggests potential applications in therapeutic strategies targeting diseases characterized by aberrant protease activity.

Propiedades

IUPAC Name |

[2-(2-aminoethoxy)pyridin-4-yl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BN2O3.ClH/c9-2-4-13-7-5-6(8(11)12)1-3-10-7;/h1,3,5,11-12H,2,4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZRARJIUQMEPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)OCCN)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.